2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 445382-40-1
VCID: VC21482924
InChI: InChI=1S/C19H18FN3OS/c20-15-6-4-7-16(10-15)22-18(24)12-25-19-14(11-21)9-13-5-2-1-3-8-17(13)23-19/h4,6-7,9-10H,1-3,5,8,12H2,(H,22,24)
SMILES: C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC(=CC=C3)F)C#N
Molecular Formula: C19H18FN3OS
Molecular Weight: 355.4g/mol

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

CAS No.: 445382-40-1

Cat. No.: VC21482924

Molecular Formula: C19H18FN3OS

Molecular Weight: 355.4g/mol

* For research use only. Not for human or veterinary use.

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide - 445382-40-1

Specification

CAS No. 445382-40-1
Molecular Formula C19H18FN3OS
Molecular Weight 355.4g/mol
IUPAC Name 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C19H18FN3OS/c20-15-6-4-7-16(10-15)22-18(24)12-25-19-14(11-21)9-13-5-2-1-3-8-17(13)23-19/h4,6-7,9-10H,1-3,5,8,12H2,(H,22,24)
Standard InChI Key AAIJUJQOJGMHIF-UHFFFAOYSA-N
SMILES C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC(=CC=C3)F)C#N
Canonical SMILES C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC(=CC=C3)F)C#N

Introduction

Chemical Identity

PropertyValue
IUPAC Name2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Molecular FormulaC19H18FN3OS
Molecular Weight355.43 g/mol
CAS Number445382-40-1
Synonyms2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
SMILES NotationC1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC(=CC=C3)F)C#N

This compound is a sulfur-containing acetamide derivative with a bicyclic cycloheptapyridine core and a fluorophenyl substitution.

Structural Features

The compound features:

  • A cycloheptapyridine ring system, which is fused and partially saturated.

  • A cyano group (-CN) at position 3 of the bicyclic framework.

  • A thioether linkage (-S-) connecting the bicyclic core to an acetamide group.

  • A fluorophenyl moiety, which may contribute to its bioactivity.

Synthesis

The synthesis of this compound typically involves:

  • Cyclization Reactions: Formation of the cycloheptapyridine scaffold through condensation or cyclization reactions.

  • Thioether Formation: Introduction of the sulfur atom via nucleophilic substitution or thiolation reactions.

  • Amidation: Coupling with fluorophenyl acetamide derivatives to achieve the final product.

The process often employs commercially available reagents and is optimized for yield and purity through techniques such as recrystallization and chromatography.

Pharmacological Interest

The structural features of this compound suggest potential activity in medicinal chemistry:

  • Its bicyclic core and thioether linkage are common motifs in bioactive molecules.

  • The fluorophenyl group enhances lipophilicity and may improve binding affinity to biological targets.

Molecular Docking Studies

Preliminary computational studies indicate that compounds with similar scaffolds show promise as enzyme inhibitors (e.g., lipoxygenase inhibitors), which could be relevant for anti-inflammatory or anticancer drug development .

Antimicrobial Potential

Structurally related acetamides have demonstrated antimicrobial properties against Mycobacterium tuberculosis and other pathogens .

Docking Studies

Molecular docking studies on analogous compounds reveal:

  • High binding affinity to enzymes involved in inflammatory pathways (e.g., 5-lipoxygenase).

  • Favorable interactions due to the cyano group and fluorophenyl substituent .

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